Oxidronic acid

Description

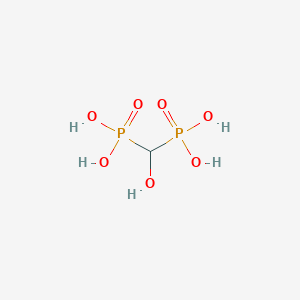

Structure

3D Structure

Properties

CAS No. |

15468-10-7 |

|---|---|

Molecular Formula |

CH6O7P2 |

Molecular Weight |

192.00 g/mol |

IUPAC Name |

[hydroxy(phosphono)methyl]phosphonic acid |

InChI |

InChI=1S/CH6O7P2/c2-1(9(3,4)5)10(6,7)8/h1-2H,(H2,3,4,5)(H2,6,7,8) |

InChI Key |

HJZKOAYDRQLPME-UHFFFAOYSA-N |

SMILES |

C(O)(P(=O)(O)O)P(=O)(O)O |

Canonical SMILES |

C(O)(P(=O)(O)O)P(=O)(O)O |

Other CAS No. |

15468-10-7 |

Related CAS |

14255-61-9 (di-hydrochloride salt) 72945-61-0 (technetium tc-99m salt/solvate) |

Synonyms |

1,1-hydroxymethyldiphosphonate disodium (hydroxymethylene)diphosphonate disodium methane hydroxy-diphosphonate disodium methane-1-hydroxy-1,1-diphosphonate hydroxymethanediphosphonic acid hydroxymethanediphosphonic acid, 14C-labeled hydroxymethanediphosphonic acid, disodium salt hydroxymethanediphosphonic acid, monosodium salt hydroxymethanediphosphonic acid, tetrasodium salt hydroxymethanediphosphonic acid, trisodium salt hydroxymethylene bisphosphonate methylhydroxydiphosphonate MHDP |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Oxidronic Acid

Synthesis of Hydroxymethylene Diphosphonate (HMDP)

The creation of the oxidronic (B1171723) acid molecule relies on established principles of organophosphorus chemistry. The core of the molecule is a P-C-P bond, which provides the structural stability and chemical properties characteristic of diphosphonates.

The synthesis of diphosphonic acids, a class that includes oxidronic acid, can be achieved through several established chemical reactions. A common approach for preparing geminal bisphosphonates (where two phosphonate (B1237965) groups are attached to the same carbon atom) involves the reaction of carboxylic acids with reagents containing phosphorus.

One widely utilized method is the reaction of a carboxylic acid with a mixture of phosphorous acid (H₃PO₃) and phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). Another route involves the reaction of acyl chlorides or acid anhydrides with phosphites. For instance, etidronic acid (1-hydroxyethylidene-1,1-diphosphonic acid, HEDP) can be prepared through the reaction of phosphorus trichloride with acetic acid. google.comwikipedia.org These reactions typically proceed through the formation of an intermediate that is subsequently hydrolyzed to yield the final diphosphonic acid. The choice of reactants and conditions allows for the synthesis of a variety of substituted diphosphonic acids.

The synthesis of the disodium (B8443419) salt of hydroxymethylene diphosphonate (Na₂HMDP), the common form of this compound used in radiopharmaceutical kits, has been accomplished through a modification of the method developed by Quimby, Prentice, and Nicholson. researchgate.net While specific proprietary details of commercial manufacturing processes are often protected, the fundamental chemistry involves the reaction of phosphorous acid with formaldehyde (B43269) and a phosphorus halide.

A general representation of the synthesis can be described by the reaction of phosphorous acid with paraformaldehyde and phosphorus trichloride in a suitable solvent. The reaction mixture is typically heated to drive the reaction to completion. Subsequent hydrolysis and neutralization with a base, such as sodium hydroxide, yield the disodium salt of this compound. The final product is then purified, often by recrystallization, to achieve the high purity required for pharmaceutical applications.

Table 1: Example Reaction Parameters for Diphosphonic Acid Synthesis

| Parameter | Condition | Purpose |

| Reactants | Carboxylic Acid/Derivative, Phosphorus Reagent (e.g., PCl₃) | Provide the carbon backbone and phosphonate groups. |

| Catalyst/Solvent | Often neat or with a non-reactive solvent | To facilitate the reaction and control temperature. |

| Temperature | 55 - 110 °C | To overcome the activation energy of the reaction. google.com |

| Reaction Time | 1.5 - 20 hours | To ensure the reaction proceeds to completion. google.comgoogle.com |

| Work-up | Hydrolysis, Neutralization, Recrystallization | To isolate and purify the final diphosphonate product. |

Radiochemical Derivatization and Tracer Synthesis

For its use in diagnostic imaging, this compound is labeled with a radionuclide, most commonly Technetium-99m (99mTc). nih.gov This process transforms the stable molecule into a radioactive tracer, 99mTc-HMDP, which can be detected by gamma cameras. wikipedia.org

The labeling of this compound with 99mTc is typically performed on-site in a clinical setting using a sterile, non-pyrogenic kit. drugbank.comiaea.org These kits contain a lyophilized (freeze-dried) mixture of the disodium salt of this compound and a reducing agent, most commonly stannous chloride (SnCl₂). iaea.org

The labeling process is straightforward:

A solution of sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaO₄) is obtained from a molybdenum-99/technetium-99m generator. wikipedia.org

The required amount of the [⁹⁹ᵐTc]NaO₄ solution is aseptically added to the vial containing the lyophilized HMDP and stannous chloride.

The vial is gently agitated to dissolve the contents and allow the chemical reaction to occur at room temperature.

In this reaction, the stannous ions (Sn²⁺) reduce the technetium from its +7 oxidation state in the pertechnetate ion ([⁹⁹ᵐTc]O₄⁻) to a lower, more reactive oxidation state (typically +3, +4, or +5). This reduced technetium then readily forms a stable chelate complex with the this compound molecules present in the vial. nih.gov

The ability of this compound to form a stable complex with Technetium-99m is central to its function as a radiopharmaceutical. Diphosphonates are potent chelating agents, meaning they can bind tightly to metal ions at multiple points. The oxidronate molecule, with its two phosphonate groups and a hydroxyl group, acts as a tridentate ligand, effectively sequestering the reduced technetium ion. researchgate.net

The structure of diphosphonates allows them to bind to calcium, which is a key component of the bone mineral hydroxyapatite (B223615). nih.gov This affinity is believed to be the basis for the uptake of the 99mTc-oxidronate complex in the skeleton. ncats.io The technetium radionuclide is essentially carried to the bone surface by the oxidronate targeting molecule. The exact structure of the 99mTc-oxidronate complex has not been definitively determined but is understood to be a coordination complex where the technetium ion is central to one or more oxidronate ligands. nih.gov

To ensure the quality and efficacy of the prepared 99mTc-HMDP, its radiochemical purity (RCP) must be assessed before administration. This is a critical quality control step to quantify the percentage of the radioactivity that is bound to the desired 99mTc-HMDP complex. Common impurities include free (unbound) pertechnetate ([⁹⁹ᵐTc]O₄⁻) and reduced-hydrolyzed technetium (⁹⁹ᵐTcO₂), which is a colloid. nih.gov

The standard method for RCP assessment is chromatography, typically instant thin-layer chromatography (ITLC). nih.govunimib.it This technique separates the different radioactive species based on their differential migration in a specific solvent system along a stationary phase. Miniaturized chromatographic methods have also been developed to reduce the time required for this quality control step, which is important in a busy clinical environment. unimib.itsnmjournals.org

A typical chromatographic system for 99mTc-HMDP purity testing involves two separate analyses to distinguish the three potential radioactive components:

Table 2: Chromatographic Systems for 99mTc-HMDP Radiochemical Purity Assessment

| System | Stationary Phase | Mobile Phase | Species at Origin (Rf ~0.0) | Species at Solvent Front (Rf ~1.0) |

| A | ITLC-SG (Silica Gel) | Acetone or Methyl Ethyl Ketone (MEK) | 99mTc-HMDP & ⁹⁹ᵐTcO₂ | Free [⁹⁹ᵐTc]O₄⁻ |

| B | Paper or ITLC-SG | Saline (0.9% NaCl) | ⁹⁹ᵐTcO₂ | 99mTc-HMDP & Free [⁹⁹ᵐTc]O₄⁻ |

Rf = Retention factor, the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

By running these two systems, the percentage of each species can be calculated. The radiochemical purity is the percentage of the total radioactivity that corresponds to the 99mTc-HMDP complex. A high RCP, typically greater than 95%, is required for the product to be considered acceptable for use. nih.govnih.gov

Nanoscale Formulations and Delivery System Engineering

The engineering of advanced delivery systems for therapeutic agents is a cornerstone of modern pharmaceutical science. In the context of this compound, also known as hydroxymethylene diphosphonate (HMDP), researchers have explored the development of nanoscale vesicles to enhance its delivery and potential efficacy for localized applications. These formulations are designed to encapsulate the hydrophilic HMDP molecule, facilitating its transport across biological barriers.

Synthesis of Deformable Nanoscale Vesicles (DNV) Incorporating HMDP

The synthesis of Deformable Nanoscale Vesicles (DNVs) represents a significant advancement in lipid-based drug delivery. These vesicles are engineered for enhanced flexibility, allowing them to squeeze through pores smaller than their own diameter. The key to their deformability lies in the incorporation of "edge activators," which are typically single-chain surfactants that destabilize the lipid bilayer. nih.gov

A prominent method for the synthesis of DNVs incorporating HMDP is through a controlled microfluidics system. medrxiv.orgnih.gov This technique allows for precise control over vesicle size and homogeneity. The process involves the diffusive mixing of a lipid mixture dissolved in an organic solvent (such as isopropyl alcohol) with an aqueous solution containing the active compound, in this case, HMDP. medrxiv.orgnih.gov

The lipid composition is a critical factor in the formation of stable and effective DNVs. A common formulation includes a cationic lipid like 1,2-dioleoyloxy-3-(trimethylammonium)propane-sulfate (DOTAP), a structural lipid such as dipalmitoylphosphatidylcholine (DPPC), and cholesterol. medrxiv.orgresearchgate.net The deformability is imparted by adding a surfactant, for instance, sorbitan (B8754009) monooleate (Span 80), to the lipid solution. medrxiv.orgnih.gov The resulting HMDP-DNVs contain the encapsulated HMDP within their aqueous core and lipid layers. researchgate.net

For comparative studies, non-deformable nanoscale vesicles (nDNVs) can be synthesized using the same lipid composition but omitting the edge activator, Span 80. medrxiv.orgnih.gov

Fabrication of Lipid-Based Nanovesicles for Targeted Delivery

The fabrication of lipid-based nanovesicles for targeted delivery of molecules like this compound involves several established methods, each offering distinct advantages. Beyond the microfluidics approach used for DNVs, other common techniques include thin-film hydration, reverse-phase evaporation, and solvent injection. medrxiv.org

Thin-Film Hydration: This conventional method involves dissolving the lipids in an organic solvent, which is then evaporated to form a thin lipid film on the wall of a flask. The subsequent hydration of this film with an aqueous solution containing the drug (this compound) leads to the spontaneous formation of vesicles. medrxiv.org

Reverse-Phase Evaporation: In this method, the lipids are dissolved in an organic solvent, and an aqueous phase with the drug is added. The mixture is emulsified, followed by the removal of the organic solvent under reduced pressure, resulting in the formation of vesicles. googleapis.com

Solvent Injection: This technique involves injecting a solution of lipids in an organic solvent into an aqueous phase containing the drug. The rapid diffusion of the solvent leads to the self-assembly of lipids into nanovesicles. medrxiv.org

The choice of fabrication method can influence the resulting vesicle characteristics, such as size, lamellarity (the number of lipid bilayers), and encapsulation efficiency. zenodo.org For instance, microfluidic technology is noted for producing homogenous and reproducible populations of drug-loaded nanovesicles. nih.govresearchgate.net The encapsulation efficiency of HMDP in DNVs, calculated as the percentage of the initial HMDP amount successfully incorporated into the vesicles, has been reported to be around 23%. medrxiv.org

Characterization of Nanovesicle Properties for Research Applications

A thorough characterization of nanovesicles is crucial for ensuring their suitability for research applications. Key parameters that are typically evaluated include particle size, size distribution (polydispersity), surface charge (zeta potential), and morphology. These properties are known to play a significant role in the behavior of liposomal drug delivery systems. medrxiv.org

Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is a standard technique used to determine the average hydrodynamic diameter and the zeta potential of the nanovesicles. For research involving targeted delivery, an optimal vesicle size is often considered to be between 100 and 200 nm. medrxiv.org Formulations of HMDP-DNVs have been characterized to fall within this size range. medrxiv.orgnih.gov The zeta potential provides an indication of the surface charge of the vesicles, which influences their stability in suspension and their interaction with biological membranes.

Morphology and Deformability: The shape and structure of the nanovesicles are typically visualized using microscopy techniques such as Transmission Electron Microscopy (TEM) and Confocal Laser Scanning Microscopy. nih.govresearchgate.net TEM images, often using a stain like uranyl acetate, can confirm the spherical shape and lamellarity of the vesicles. researchgate.net Atomic Force Microscopy (AFM) can also be employed to assess the deformability of the vesicles by measuring the phase contrast under an applied force; a higher phase contrast suggests greater deformability. researchgate.net

The table below summarizes the characterization data for a representative HMDP-DNV formulation as reported in the literature.

| Vesicle Formulation | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |

| HMDP-DNV | 149.3 ± 4.5 | +25.5 ± 1.8 | 0.23 ± 0.02 |

| Data sourced from a study on HMDP-DNV for targeted delivery applications. medrxiv.org |

Table 1: Physicochemical Properties of HMDP-Deformable Nanoscale Vesicles (DNV)

Computational and Theoretical Investigations of Oxidronic Acid

Molecular Modeling and Docking Studies

Molecular modeling encompasses a variety of computer-based techniques to model and predict the behavior of molecules. A key component of this is molecular docking, which predicts the preferred orientation of one molecule when bound to a second to form a stable complex.

Ligand-Protein Interaction Profiling (e.g., Mycobacterium tuberculosis GidB)

Ligand-protein interaction profiling aims to identify and characterize the non-covalent interactions between a ligand, such as oxidronic (B1171723) acid, and a protein target. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for determining the binding affinity and specificity of a ligand.

Binding Affinity Calculations (e.g., Molecular Docking Scores, MM/GBSA)

Following the prediction of a binding pose, computational methods are used to estimate the binding affinity between the ligand and the protein.

Molecular Docking Scores: Docking programs use scoring functions to rank different binding poses. mdpi.comnih.gov These scores are typically expressed in units of energy (e.g., kcal/mol), with lower values generally indicating a more favorable binding interaction. mdpi.comnih.gov

MM/GBSA (Molecular Mechanics/Generalized Born Surface Area): This is a more rigorous method for estimating the free energy of binding. nih.govnih.gov It involves calculating the energy of the protein-ligand complex, as well as the individual protein and ligand, using molecular mechanics force fields and an implicit solvent model. nih.govyoutube.com The difference in these energies provides an estimate of the binding free energy. researchgate.net While a powerful tool, the accuracy of MM/GBSA can be influenced by factors such as the choice of atomic charges and force fields. nih.gov

A hypothetical data table for docking scores and MM/GBSA calculations for oxidronic acid is presented below to illustrate how such data would be reported.

| Target Protein | Ligand | Docking Score (kcal/mol) | ΔG_bind (MM/GBSA) (kcal/mol) |

| M. tuberculosis GidB | This compound | - | - |

No publicly available data exists for these values.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights that are not available from static docking studies. nih.govmdpi.com

Analysis of Compound Stability and Interactions within Biological Systems

MD simulations can be used to assess the stability of a ligand within a protein's binding site. rsc.orgmdpi.com By simulating the movement of every atom in the system over a period of time (from nanoseconds to microseconds), researchers can observe whether the ligand remains in its initial docked pose or if it shifts to a different, more stable conformation. This analysis also reveals the dynamics of the interactions between the ligand and the protein, such as the formation and breaking of hydrogen bonds. nih.gov

Conformational Analysis and Dynamics

A molecule like this compound can adopt various three-dimensional shapes, or conformations. MD simulations allow for the exploration of the conformational landscape of this compound, both in solution and when bound to a biological target. Understanding the preferred conformations and the energy barriers between them is essential for comprehending its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com

The goal of a QSAR study is to develop a mathematical model that can predict the activity of new, unsynthesized compounds based on their structural features. nih.govresearchgate.netresearchgate.net These features, known as molecular descriptors, can be related to properties like hydrophobicity, electronics, and steric effects. To date, specific QSAR models developed for this compound and its derivatives are not described in the available literature.

Development of Structural-Based Predictive Models for Chemical Interactions

The development of structural-based predictive models is a cornerstone of modern computational chemistry, enabling the simulation and prediction of how a molecule will interact with biological targets or other chemical entities. These models, which include methodologies like quantitative structure-activity relationship (QSAR) and molecular docking, are instrumental in drug discovery and materials science. They rely on the three-dimensional structure of the molecule to predict its binding affinity and interaction patterns.

For this compound, its well-known biological role involves its high affinity for calcium phosphate (B84403) minerals, which is the basis for its use in bone scintigraphy. This interaction with hydroxyapatite (B223615), the primary mineral component of bone, is a key chemical interaction that would be a prime candidate for structural-based predictive modeling. Such models could elucidate the precise binding modes, the influence of pH on the interaction, and the energetic factors driving the strong adsorption of this compound to the bone matrix.

However, a thorough review of published scientific literature reveals a scarcity of studies dedicated to the development of specific structural-based predictive models for the chemical interactions of this compound. While the principles of such modeling are well-established, their application to create predictive tools specifically for this compound's interactions is not readily found in publicly accessible research. Future computational studies could focus on developing these models to better understand and predict its behavior at a molecular level.

Correlation of Molecular Descriptors with Biological Activities

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. wikipedia.org These descriptors can be categorized into various classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. wikipedia.org In the field of medicinal chemistry, correlating these descriptors with the biological activities of a series of compounds through QSAR studies is a common practice to understand the structural requirements for a desired biological effect and to design new, more potent molecules. nih.govnih.govmdpi.com

For this compound, a variety of molecular descriptors can be calculated using computational software. These descriptors provide a quantitative representation of its molecular structure and physicochemical properties. The ChEMBL database, for instance, provides a set of calculated properties for this compound. ebi.ac.uk

Calculated Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 192.00 | ebi.ac.uk |

| Molecular Formula | CH6O7P2 | ebi.ac.uk |

| #RO5 Violations | 0 | ebi.ac.uk |

| ALogP | -1.38 | ebi.ac.uk |

| Polar Surface Area | 135.29 Ų | ebi.ac.uk |

| HBA | 7 | ebi.ac.uk |

| HBD | 5 | ebi.ac.uk |

| #Rotatable Bonds | 2 | ebi.ac.uk |

| QED Weighted | 0.34 | ebi.ac.uk |

| CX Acidic pKa | 0.75 | ebi.ac.uk |

| CX LogP | -1.98 | ebi.ac.uk |

| CX LogD | -6.88 | ebi.ac.uk |

This table is interactive. Users can sort and filter the data.

The primary biological activity of this compound is its ability to be taken up in areas of active bone formation, a property exploited when it is complexed with Technetium-99m for bone scanning. mdpi.comresearchgate.net A systematic QSAR study would aim to establish a mathematical relationship between descriptors like those in the table above and this specific biological uptake. Such a study could help in understanding which molecular properties are key for its localization in the bone.

Despite the availability of these calculated descriptors and the known biological application of this compound, there is a notable absence of published research that systematically correlates these molecular descriptors with its biological activities through the development of robust QSAR models. Such studies would be invaluable for the rational design of new diagnostic agents or therapeutic compounds based on the this compound scaffold.

Mechanistic Studies and Preclinical Research Models Involving Oxidronic Acid

Biomineral Interaction Research

The primary characteristic of oxidronic (B1171723) acid and other bisphosphonates is their strong affinity for bone mineral, specifically hydroxyapatite (B223615) (HAp), which constitutes the inorganic matrix of bone. This interaction is fundamental to its localization and function.

The localization of oxidronic acid on bone surfaces is governed by a process of chemisorption. ncats.iobenchchem.com This involves the formation of strong chemical bonds between the phosphonate (B1237965) groups of the this compound molecule and the calcium ions exposed on the surface of hydroxyapatite crystals. benchchem.comwikipedia.org The P-C-P backbone of this compound mimics the P-O-P structure of pyrophosphate, a natural regulator of calcification, allowing it to integrate into sites of active bone remodeling. wikipedia.orgresearchgate.net

The high affinity for HAp is conferred by the two phosphonate groups and a hydroxyl group at the R1 position on the central carbon atom. nih.govelifesciences.orgmedrxiv.org These groups act as a "bone hook," enabling the molecule to bind avidly to the mineralized matrix. wikipedia.org This binding is a physicochemical interaction that allows the compound to accumulate in the skeleton. ncats.io

Research has explored the ability of this compound, also known as hydroxymethylene diphosphonate (HMDP), to displace other, more potent bisphosphonates from bone mineral surfaces. nih.govelifesciences.org This has been investigated as a potential strategy to mitigate the effects of long-term treatment with nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid.

In one study, it was demonstrated that HMDP could competitively displace fluorescently-tagged zoledronic acid (ZOL) that was pre-adsorbed onto synthetic apatite-coated surfaces. nih.govelifesciences.orgmedrxiv.org The experiment confirmed that repeated applications of an HMDP solution resulted in a significant reduction of the chemisorbed N-BP. nih.govelifesciences.org This displacement is possible because while HMDP lacks the nitrogen-containing side chain responsible for high antiresorptive potency, it retains the core structure that confers a strong binding affinity to HAp. nih.govelifesciences.orgmedrxiv.org An in vitro follow-up showed that this displacement restored the bone resorption capabilities of osteoclasts that had been inhibited by the potent N-BP. nih.govmedrxiv.org

The delivery of charged molecules like this compound to bone surfaces is influenced by the local electrical environment at the bone-mineral interface. The surface of hydroxyapatite in an isotonic solution is typically negatively charged. nih.gov The surface potential, often measured as zeta potential, plays a role in the interaction and binding of drugs and nanoparticles to bone. nih.govdovepress.com

For drug delivery systems, a negative zeta potential can facilitate affinity for the positively charged calcium ions (Ca2+) abundant in bone tissue. dovepress.com While specific studies detailing the precise influence of varying surface potentials on this compound delivery are limited, the fundamental principles of electrostatics suggest that the negatively charged phosphonate groups of this compound are attracted to the cationic sites on the HAp surface. This interaction is a contributing factor to the compound's specific targeting and chemisorption on the bone matrix. nih.govresearchgate.net

Enzymatic and Protein Interaction Research

Beyond its interaction with bone mineral, the effects of this compound and its derivatives are determined by their interactions with specific enzymes and cellular pathways.

In the search for novel antimicrobial agents, computational studies have explored the potential of existing drugs to inhibit new targets. One such study investigated the interaction of a library of FDA-approved compounds with Glucose-inhibited division protein B (GidB), a key methyltransferase responsible for rRNA methylation in Mycobacterium tuberculosis. tandfonline.comfigshare.comscilit.com

This in-silico screening identified this compound as one of six compounds with a high binding affinity for GidB. tandfonline.comfigshare.com However, subsequent molecular dynamics simulations revealed that while it showed initial promise, the complex formed between this compound and GidB was less stable compared to four other compounds, including medronic acid and zoledronic acid. tandfonline.comfigshare.com The research highlighted that stable interaction within the enzyme's binding pocket is crucial for potential inhibitory activity. tandfonline.com

| Compound | Docking Score (kcal/mol) | MM/GBSA Binding Free Energy (kcal/mol) | Interaction Stability |

|---|---|---|---|

| Dipyrithione | -9.04 | - | Stable |

| Medronic acid | - | -49.68 | Stable |

| Zoledronic acid | - | - | Stable |

| Arbutin | - | - | Stable |

| This compound | - | - | Less Stable |

| Pamidronic acid | - | - | Less Stable |

Data sourced from a computational screening study. tandfonline.com A hyphen (-) indicates the specific value was not reported for that compound in the provided source.

The molecular mechanisms of bisphosphonates are broadly divided into two classes based on their chemical structure. wikipedia.orgpharmgkb.orgnews-medical.net Nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid and alendronate, act by inhibiting farnesyl pyrophosphate synthase (FPPS). wikipedia.orgresearchgate.netnih.gov FPPS is a key enzyme in the mevalonate (B85504) pathway, which is essential for producing isoprenoid lipids required for the prenylation of small GTPase proteins vital for osteoclast function and survival. pharmgkb.orgnih.gov

This compound, as a non-nitrogenous bisphosphonate, operates through a different mechanism. wikipedia.orgpharmgkb.orgnews-medical.net Instead of directly inhibiting the mevalonate pathway, these simpler bisphosphonates are metabolized within osteoclasts into non-functional, cytotoxic analogues of adenosine (B11128) triphosphate (ATP). wikipedia.orgpharmgkb.orgnih.gov These molecules interfere with ATP-dependent intracellular processes, leading to the induction of osteoclast apoptosis. pharmgkb.orgontosight.ai Therefore, while derivatives of this compound (the N-BPs) are defined by their effects on the mevalonate pathway, this compound itself primarily acts by disrupting cellular energy metabolism in bone-resorbing cells. wikipedia.orgnih.gov

Tissue Demineralization Research Models

In the field of dentistry, understanding the dynamics of tooth demineralization is crucial for developing preventive and restorative treatments. This compound, also known as hydroxymethylene diphosphonate (HMDP), plays a significant role in in vitro models designed to study this process, particularly in mimicking the natural formation of subsurface caries lesions.

Researchers utilize in vitro models to simulate the demineralization of dental enamel, the hard outer layer of teeth. termedia.pl These models are essential for testing the efficacy of various dental treatments in a controlled laboratory setting. termedia.plnih.gov A common approach involves creating artificial caries lesions using acidic solutions, such as lactic acid and acetic acid, which are also produced by bacteria in the mouth. nih.govmdpi.com

To create a more realistic model of natural caries, which often involves demineralization beneath an intact surface layer, specific chemical agents are added to the demineralizing solutions. termedia.pl this compound (HMDP) is a key ingredient in these advanced models. termedia.pl It is used in combination with components like calcium chloride dihydrate, dipotassium (B57713) phosphate (B84403), and acetic acid to create a solution that induces subsurface demineralization. termedia.pl The process is typically conducted at a controlled pH of around 5.0 and a temperature of 37°C to mimic conditions in the oral cavity. termedia.pl

The ability to create these artificial lesions that closely resemble natural initial caries significantly accelerates research in minimally invasive dentistry, allowing for the rapid testing of new therapeutic techniques like remineralization and infiltration. termedia.pl

The primary function of this compound in these demineralization models is to act as a surface dissolution inhibitor. termedia.pl When included in an acidic demineralizing solution, this compound helps to prevent the direct dissolution of the outermost enamel surface. termedia.pl Instead, it promotes the slow precipitation of a calcium/MHDP phase on the surface of the enamel specimen. termedia.pl

This action forces the demineralization process to occur beneath the surface, resulting in the formation of a subsurface lesion with a relatively intact surface layer, which is characteristic of natural early caries. termedia.pl In contrast, demineralizing solutions without this compound tend to cause direct erosion and dissolution of the enamel surface. termedia.pl This inhibitory effect is crucial for creating a more clinically relevant model to study the progression of caries and the effectiveness of treatments designed to halt or reverse the demineralization process. termedia.pl

Preclinical Animal Model Applications

This compound has been utilized in various preclinical animal models, particularly in studies involving bone biology and pathology. These models provide valuable insights into the compound's effects on bone structure and its potential therapeutic applications.

Murine models are frequently used to study conditions affecting bone health, such as osteoporosis. In these studies, techniques like micro-computed tomography (micro-CT) are employed to analyze the three-dimensional structure of bone. Key parameters assessed include bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

While specific studies focusing solely on this compound's effect on bone micro-architecture are part of broader research, related bisphosphonates like zoledronic acid and risedronate have been shown to significantly impact these parameters. For instance, in a rat model of glucocorticoid-induced osteoporosis, risedronate treatment was shown to increase bone volume and trabecular thickness compared to the untreated glucocorticoid group. nih.gov Similarly, zoledronic acid has been demonstrated to improve bone microarchitecture in rodent models of rotator cuff repair and in mice with compromised bone due to estrogen deprivation. researchgate.netnih.gov Although direct data for this compound from the provided search results is limited, the effects of these other bisphosphonates in murine models highlight the methodologies used to assess changes in bone micro-architecture.

Table 1: Representative Effects of Bisphosphonates on Bone Micro-architecture in Rodent Models

| Parameter | Glucocorticoid-Induced Osteoporosis Model (Rats) - Risedronate Effect nih.gov | Estrogen Deprivation Model (Mice) - Zoledronic Acid Effect researchgate.net |

| Bone Volume (BV/TV) | Increased vs. GC group | Increased over 10 times vs. OVX-Let group |

| Trabecular Thickness (Tb.Th) | Increased vs. GC group | Mirrored changes in BV/TV |

| Trabecular Number (Tb.N) | Maintained | Mirrored changes in BV/TV |

| Trabecular Separation (Tb.Sp) | Maintained | Mirrored changes in BV/TV |

| Connectivity Density | Not specified | Mirrored changes in BV/TV |

Note: This table represents findings for risedronate and zoledronic acid as surrogates for the types of analyses conducted in murine bone models. "GC group" refers to the glucocorticoid-treated group. "OVX-Let group" refers to the ovariectomy and letrozole-treated group.

A significant application of this compound in preclinical research is in the study of Medication-Related Osteonecrosis of the Jaw (MRONJ), previously known as Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ). This is a rare but serious condition characterized by exposed, necrotic bone in the jaw that fails to heal. frontiersin.orgnih.gov

Researchers have developed mouse models to mimic human BRONJ. nih.gov In these models, mice are often treated with a nitrogen-containing bisphosphonate like zoledronate, followed by a dental procedure such as tooth extraction to induce the lesion. nih.govmedrxiv.org These models exhibit key features of human BRONJ, including delayed gingival wound closure, unhealed tooth extraction sockets, and the development of osteonecrosis with empty osteocytic lacunae. nih.gov

Studies have shown that topical application of a formulation containing hydroxymethylene diphosphonate (HMDP, this compound) can have a therapeutic effect on these BRONJ-like lesions in mice. nih.govucla.edu Treatment with HMDP has been observed to accelerate the closure of the jawbone exposure and promote the healing of the tooth extraction socket. medrxiv.orgucla.edu The inflammatory response is also a key aspect of BRONJ. The mouse models show that the condition is associated with a heightened and unresolved pro-inflammatory reaction in the gingival tissues. nih.govmdpi.com The application of HMDP has been shown to help resolve this chronic inflammation. nih.gov

To understand the molecular mechanisms underlying the effects of this compound, particularly in the context of BRONJ, researchers have turned to advanced techniques like single-cell RNA sequencing (scRNA-seq). nih.gov This powerful technology allows for the analysis of gene expression in individual cells within a tissue, providing a detailed picture of the cellular landscape and how it changes in disease and with treatment. nih.govuni-heidelberg.de

In the BRONJ mouse model, scRNA-seq of cells from the gingival tissue revealed that the condition is associated with immune dysregulation and a persistent pro-inflammatory state. nih.gov Following topical treatment with HMDP, scRNA-seq analysis demonstrated a resolution of this chronic inflammation. nih.gov Specifically, the data showed an increased expression of anti-inflammatory signature genes in lymphocytes and myeloid-derived suppressor cells. nih.gov This detailed cellular and molecular analysis provides strong evidence that the therapeutic effect of HMDP in this model is linked to its ability to modulate the local immune response and promote a shift from a pro-inflammatory to an anti-inflammatory environment, thereby facilitating tissue healing. nih.govucla.edu

Advanced Analytical Techniques in Oxidronic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Oxidronic (B1171723) acid, providing detailed information about the chemical environment of its constituent atoms.

Proton (¹H) NMR spectroscopy is utilized to identify the hydrogen atoms within the Oxidronic acid molecule. The chemical shift of these protons is influenced by their local electronic environment. Protons attached to carbons adjacent to electronegative atoms, such as the oxygen in the hydroxyl group and the phosphorus atoms of the phosphonate (B1237965) groups, are expected to be deshielded and thus appear at a lower field in the NMR spectrum. While specific experimental data for chemical shifts and coupling constants are not detailed in the readily available literature, predicted ¹H NMR spectra for etidronic acid are available in chemical databases.

Phosphorus-31 (³¹P) NMR spectroscopy is particularly important for characterizing phosphonate-containing compounds like this compound. This technique provides information about the chemical environment of the phosphorus atoms. The ³¹P NMR spectrum of this compound is expected to show a single resonance, as the two phosphorus atoms are chemically equivalent. The chemical shift of this resonance provides confirmation of the phosphonate functional groups. PubChem contains spectral information for etidronic acid, including a reference to a ³¹P NMR spectrum. nih.gov

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For this compound (C₂H₈O₇P₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. This analytical method is crucial for verifying the identity and purity of a synthesized batch of the compound.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 2 | 24.022 | 11.66 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.91 |

| Oxygen | O | 15.999 | 7 | 111.993 | 54.36 |

| Phosphorus | P | 30.974 | 2 | 61.948 | 30.07 |

| Total Molecular Weight | 206.03 g/mol |

Chromatographic Methods (e.g., HPLC, LC-MS, GC-MS) for Purity and Identity Confirmation

Chromatographic techniques are essential for separating this compound from impurities and for confirming its identity, particularly in pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. Due to the polar nature of this compound, reversed-phase chromatography is often not suitable. helixchrom.com Instead, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) and anion-exclusion chromatography are employed. helixchrom.comhelixchrom.com A robust HILIC/anion-exclusion method has been developed for the separation of etidronic acid, citric acid, and mannitol using a mixed-mode column. helixchrom.com For detection, since this compound lacks a UV chromophore, detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors are used. helixchrom.comsielc.com An HPLC method using a mixed-mode column and a charged aerosol detector has been validated for the stability-indicating analysis of etidronate. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing a high degree of specificity for identity confirmation. LC-MS methods have been developed for the analysis of etidronic acid. massbank.euimtaktusa.com These methods can confirm the molecular weight of the compound, and tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the molecule and analyzing the resulting fragments. nih.gov

Micro-Computed Tomography (Micro-CT) for Morphological Analysis in Tissue Research

Micro-computed tomography (micro-CT) is a high-resolution, non-destructive imaging technique that allows for the three-dimensional visualization and quantification of bone microarchitecture. frontiersin.orgyoutube.com In the context of this compound research, micro-CT is a valuable tool for assessing the effects of the compound on bone morphology, particularly in animal models of bone diseases like osteoporosis. mdpi.comresearchgate.net

Studies have utilized ex vivo micro-CT to quantify changes in bone morphometric parameters in response to bisphosphonate treatment. mdpi.com These parameters include bone volume/tissue volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp). frontiersin.org For instance, research on ovariectomized rats, a common model for postmenopausal osteoporosis, has shown that bisphosphonate treatment can prevent the deterioration of jaw bone microarchitecture. mdpi.com In vivo micro-CT allows for the longitudinal monitoring of bone changes over time in the same animal, providing insights into the progression of bone loss and the response to treatment. researchgate.netnih.gov

X-ray Microanalysis for Elemental Composition in Biological Samples

X-ray microanalysis, often performed in conjunction with electron microscopy, is a technique used to determine the elemental composition of a sample at a microscopic level. This method can be applied to biological samples to quantify the presence and distribution of specific elements.

In the context of bisphosphonate research, energy dispersive X-ray spectroscopy (EDS or EDX) can be used to detect and quantify the phosphorus content in bone tissue, which can be indicative of the presence of the bisphosphonate. A study has successfully quantified the amount of alendronate, another bisphosphonate, in the jaw bone of patients with bisphosphonate-related osteonecrosis of the jaw using this technique. dntb.gov.ua This demonstrates the potential of X-ray microanalysis to investigate the localization and concentration of this compound within bone tissue, providing valuable information on its distribution and retention in the target organ.

Interdisciplinary Research Frontiers and Potential Applications

Drug Repurposing Initiatives for Oxidronic (B1171723) Acid

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising strategy to accelerate the development of treatments at a reduced cost. drugpatentwatch.com Bisphosphonates, including oxidronic acid, are being explored in this context for indications beyond their traditional use in bone disorders.

The exploration of established drugs against new pathogens is a key area of drug repurposing. While research into the specific anti-mycobacterial properties of this compound is not extensively documented, studies on other bisphosphonates have investigated their antimicrobial potential. For instance, an in-vitro study assessed the antimicrobial effects of the nitrogen-containing bisphosphonates pamidronic acid, ibandronic acid, and zoledronic acid against 48 bacterial strains, including several Gram-positive oral microbiota. The results showed an inhibitory effect on a selection of bacterial species, though most species tested were not affected at the concentrations believed to be present in human jawbone. nih.gov

Furthermore, there is growing evidence that nitrogen-containing bisphosphonates (N-BPs) may have effects beyond the skeleton. Unexpectedly, N-BP therapy has been linked to a reduced risk of mortality from pneumonia. elifesciences.org Research in mice has shown that these drugs can be internalized by alveolar macrophages, the primary immune cells in the lungs. This action inhibits the mevalonate (B85504) pathway within these macrophages, which in turn boosts their responsiveness to bacterial endotoxins. elifesciences.orgbiorxiv.org These findings suggest a potential repurposing angle for N-BPs in modulating immune responses in infectious diseases, an area that could warrant future investigation for other bisphosphonates like this compound.

Computational methods are a cornerstone of modern drug repurposing, allowing researchers to screen vast libraries of existing drugs against biological targets digitally. nih.govresearchgate.net These in silico techniques can predict interactions between drugs and proteins, suggesting new therapeutic uses that can then be validated experimentally. drugpatentwatch.com

This approach has been applied to the bisphosphonate class. One study used in silico docking and molecular dynamics to investigate whether bisphosphonates could bind to the HER1 kinase domain, a target in some forms of non-small cell lung cancer. nih.gov The computational models predicted a combinatorial binding effect, suggesting that bisphosphonates could enhance the efficacy of tyrosine kinase inhibitors (TKIs) used in cancer therapy. These predictions were later supported by in vitro and in vivo experiments, which showed that the combination of a bisphosphonate and a TKI could trigger tumor regression. nih.gov This case demonstrates the power of computational screening to identify non-obvious therapeutic potential for bisphosphonates, a strategy that could be applied to this compound to explore novel indications.

Radiopharmaceutical Development and Imaging Agent Research

The most established application of this compound is in the field of nuclear medicine, where it serves as a critical component of a widely used diagnostic imaging agent.

This compound, also known as hydroxymethylene diphosphonate (HMDP) or oxidronate, is a key ligand in the formation of Technetium-99m oxidronate (⁹⁹ᵐTc-HMDP). This radiopharmaceutical is a first-line bone scintigraphy imaging agent used extensively in nuclear medicine. nih.gov It is employed to detect a range of bone disorders, with a primary role in identifying bone metastases in cancer patients. nih.gov The high sensitivity of ⁹⁹ᵐTc-HMDP allows it to detect abnormal bone metabolism before anatomical changes are visible on other forms of imaging.

The development of ⁹⁹ᵐTc-labeled bisphosphonates like oxidronate and medronate (MDP) in the 1970s was a significant advance in molecular imaging, providing a reliable method for whole-body bone scans. nih.gov

| Agent | Common Abbreviation | Key Structural Feature | Reported Advantage |

|---|---|---|---|

| Technetium-99m Oxidronate | ⁹⁹ᵐTc-HMDP / ⁹⁹ᵐTc-HDP | P-C-P bond with a hydroxyl (-OH) group | Higher binding affinity for apatite crystals compared to other early agents. |

| Technetium-99m Medronate | ⁹⁹ᵐTc-MDP | P-C-P bond | Faster blood clearance than pyrophosphates, allowing for high-quality images sooner after injection. |

| Technetium-99m Etidronate | ⁹⁹ᵐTc-EHDP | P-C-P bond | One of the pioneering bisphosphonate agents, showed greater bone concentration than pyrophosphates. |

| Technetium-99m Pyrophosphate | ⁹⁹ᵐTc-PPi | P-O-P bond | An early-generation agent, effective but with slower blood clearance than MDP. |

The effectiveness of this compound as a bone-seeking agent is rooted in its chemical structure. Bisphosphonates are stable analogs of pyrophosphate, where a central P-O-P bond is replaced by a more hydrolysis-resistant P-C-P bond. nih.gov This structure gives the molecule a very high affinity for hydroxyapatite (B223615), the primary mineral component of bone. nih.govfrontiersin.org

The specific structure of this compound includes a hydroxyl (-OH) group on the central carbon atom (the R₁ side chain). This feature is crucial for its high affinity for bone. The hydroxyl group allows for tridentate binding—or binding at three points—to the calcium ions present on the surface of hydroxyapatite crystals. [2 from first search] This strong binding interaction is responsible for the high accumulation of ⁹⁹ᵐTc-HMDP in areas of active bone formation and turnover, which is characteristic of bone metastases and other pathologies. Animal studies have demonstrated that ⁹⁹ᵐTc-HMDP has a higher binding affinity for apatite crystals compared to other agents like ⁹⁹ᵐTc-etidronate (EHDP) and ⁹⁹ᵐTc-medronate (MDP). [2 from first search]

Materials Science and Biomaterial Applications

The strong affinity of bisphosphonates for hydroxyapatite has opened up avenues for their use in materials science and the development of advanced biomaterials, particularly for bone-related applications. While research has focused more on nitrogen-containing bisphosphonates, the principles are applicable to the entire class of compounds.

There is increasing interest in using bisphosphonates to create functionalized polymeric materials for biomedical purposes. By incorporating bisphosphonate molecules into polymer networks, researchers can create materials with a tailored affinity for bone. These functionalized materials are being investigated for applications such as:

Bone Tissue Engineering: Bisphosphonate-based materials can be used as scaffolds that encourage bone growth and regeneration. nih.gov

Orthopedic Implants: Coating the surface of metallic implants (such as screws or joint replacements) with bisphosphonates can enhance their integration with the surrounding bone, a concept known as osseointegration. nih.gov

Targeted Drug Delivery: Polymers functionalized with bisphosphonates can be designed to deliver therapeutic agents directly to the bone, potentially increasing local drug concentration and minimizing systemic side effects.

The ability to synthesize a wide array of bisphosphonate structures by modifying the side chains attached to the central carbon atom provides a versatile platform for creating novel biomaterials with specific properties for medical and industrial applications. frontiersin.orgresearchgate.net

Investigation of Anti-Flame Properties in Cellulose Substrates

This compound and its derivatives are emerging as significant areas of interest in the development of flame retardants for cellulosic materials. Research in this field is driven by the need for effective, environmentally benign flame retardants to reduce the flammability of common materials like cotton and paper. The mechanism of action for phosphorus-based flame retardants, including organophosphonates like this compound, typically involves a condensed-phase activity. When heated, these compounds can promote the dehydration of cellulose, leading to the formation of a stable char layer. This char acts as a thermal barrier, insulating the underlying material from the heat source and reducing the release of flammable volatile compounds.

Studies on compounds structurally similar to this compound have demonstrated the potential of diphosphonates in imparting flame retardancy to cellulose. For instance, research on 1-hydroxyethylidene-1,1-diphosphonic acid (HEDPA) and its ammonium salt (AHEDPA) has shown significant improvements in the flame-retardant properties of cotton fabrics. Treatment with these compounds leads to a notable increase in the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion. Furthermore, thermogravimetric analysis (TGA) reveals that treated cellulose exhibits a higher char yield at elevated temperatures, confirming the condensed-phase mechanism. mdpi.com The presence of nitrogen in ammonium salts of these phosphonates can create a synergistic effect with phosphorus, further enhancing the flame retardancy. nih.gov

The table below summarizes key findings from studies on related diphosphonate flame retardants for cellulose, which provides a basis for the potential efficacy of this compound.

| Compound | Substrate | Key Findings |

| Ammonium salt of 1-hydroxyethylidene-1,1-diphosphonic acid (AHEDPA) | Cotton Fabric | Increased LOI from 18.4% to 41.5%; Increased residual carbon at 600°C from ~10% to ~45%. mdpi.com |

| 1-hydroxyethylidene-1,1-diphosphonic acid (HEDPA) | Insulating Paper | Modified starch-based flame retardant with HEDPA increased LOI from 18.3% to 38.3% and achieved UL-94 V-0 rating. researchgate.net |

These findings suggest that this compound, with its diphosphonate structure, is a promising candidate for the development of effective and durable flame retardants for cellulose-based materials. Future research is likely to focus on optimizing the application methods and exploring synergistic combinations to maximize its flame-retardant efficiency.

Exploration of Surface Modification with Phosphonic Acid Derivatives

The ability of phosphonic acids to strongly bind to metal oxide surfaces has led to extensive research into their use for surface modification. This has significant implications in fields such as electronics, biomaterials, and catalysis. Phosphonic acids can form self-assembled monolayers (SAMs) on various substrates, altering their surface properties like wettability, corrosion resistance, and biocompatibility. The P-C bond in phosphonic acids is hydrolytically stable, and the phosphonate (B1237965) headgroup can form strong, stable bonds with metal oxide surfaces.

While direct research on the use of this compound for surface modification with its own derivatives is limited, the broader field of phosphonic acid surface chemistry provides a strong foundation for its potential applications. The general principle involves the reaction of the phosphonic acid group with hydroxyl groups on the substrate surface, forming a covalent bond. The functional group attached to the phosphonic acid can then be tailored to achieve the desired surface properties.

For example, in the realm of biomaterials, surface modification of implants with phosphonic acids can be used to improve their integration with bone tissue. By functionalizing the surface with biomimetic molecules, the implant can more effectively mimic the natural cellular environment, promoting osseointegration. The table below illustrates the versatility of phosphonic acid derivatives in surface modification of various substrates.

| Phosphonic Acid Derivative | Substrate | Application/Effect |

| Alkylphosphonic acids | Metal Oxides | Control of surface energy and work function. |

| Amino-functionalized phosphonic acids | Titanium | Improved cell adhesion for biomedical implants. |

| Fluoroalkylphosphonic acids | Aluminum Oxide | Creation of hydrophobic and oleophobic surfaces. |

Given its structure, this compound could potentially be used as a platform molecule for surface modification. The hydroxyl group in this compound could be functionalized with other molecules to create a variety of phosphonic acid derivatives with tailored properties for specific applications. Further research is needed to explore the synthesis of such derivatives and their efficacy in modifying different surfaces.

Dental and Oral Biology Research

Application in Models for Dental Demineralization and Remineralization Studies

This compound, also known as methanehydroxydiphosphonate (MHDP), has been investigated for its effects on the demineralization and remineralization processes of dental enamel and dentin. These processes are central to the understanding and prevention of dental caries. Demineralization is the loss of mineral from the tooth structure, primarily due to acid attack from bacteria, while remineralization is the process of restoring those lost minerals.

Research has shown that this compound can influence the rate of demineralization. In a study investigating the effects of MHDP and fluoride on enamel and dentin demineralization, it was found that MHDP has an inhibitory effect on the progression of lesions. nih.gov The study, conducted under constant composition conditions, demonstrated that while both fluoride and MHDP slowed demineralization, their combined effect was more pronounced, particularly in dentin. nih.gov The inhibitory action of diphosphonates like this compound is attributed to their ability to adsorb onto the surface of hydroxyapatite crystals, the primary mineral component of enamel and dentin, thereby inhibiting their dissolution.

The table below summarizes the key findings of the study on the effect of this compound (MHDP) on dental demineralization. nih.gov

| Tissue | Inhibitor(s) | Observation on Lesion Progression |

| Enamel | 6 µM MHDP | Inhibition of demineralization observed. |

| Enamel | 12 µM Fluoride | Stronger inhibition of demineralization compared to MHDP alone. nih.gov |

| Enamel | 6 µM MHDP + 12 µM Fluoride | Slightly greater inhibition than fluoride alone. nih.gov |

| Dentin | 6 µM MHDP | Inhibition of demineralization observed. |

| Dentin | 12 µM Fluoride | Inhibition of demineralization observed. |

| Dentin | 6 µM MHDP + 12 µM Fluoride | Approximately additive inhibitory effect of MHDP and fluoride. nih.gov |

These findings highlight the potential of this compound as an agent in models for studying dental demineralization. Its ability to modulate the dissolution of hydroxyapatite makes it a valuable tool for understanding the dynamics of caries formation and for testing the efficacy of remineralizing agents. Further research could explore its role in promoting remineralization by stabilizing the mineral phase and facilitating the uptake of calcium and phosphate (B84403) ions.

Research on Modulating Bone Homeostasis in Specific Oral Pathologies

The role of bisphosphonates in modulating bone homeostasis has been extensively studied, particularly in the context of systemic bone diseases like osteoporosis. However, their application in specific oral pathologies, such as periodontitis, which is characterized by the progressive destruction of the alveolar bone that supports the teeth, is an area of growing interest. While direct research specifically on this compound in this context is not abundant, the known mechanisms of bisphosphonates provide a strong rationale for its investigation.

Bisphosphonates exert their effects by inhibiting osteoclast-mediated bone resorption. Osteoclasts are the cells responsible for breaking down bone tissue. In periodontitis, an inflammatory response to bacterial plaque leads to an increase in osteoclast activity and subsequent alveolar bone loss. By inhibiting osteoclasts, bisphosphonates have the potential to slow down or prevent this bone loss. The high affinity of bisphosphonates for hydroxyapatite leads to their accumulation in bone, where they are taken up by osteoclasts, disrupting their function and inducing apoptosis (cell death).

The potential for bisphosphonates to modulate bone homeostasis in the oral cavity is a double-edged sword. While they can be beneficial in preventing bone loss, they have also been associated with a rare but serious condition called medication-related osteonecrosis of the jaw (MRONJ), particularly when administered intravenously at high doses for cancer treatment. Therefore, research in this area must carefully consider the therapeutic window and potential side effects.

Future research on this compound in the context of oral pathologies could focus on:

Its efficacy in local delivery systems to target alveolar bone and minimize systemic exposure.

Its potential synergistic effects when combined with other host-modulating agents in the treatment of periodontitis.

Its impact on the oral microbiome and the inflammatory response in periodontal tissues.

Understanding the precise role of this compound in modulating bone homeostasis in the oral cavity could lead to novel therapeutic strategies for managing the destructive effects of periodontal disease and other oral pathologies involving bone loss.

Q & A

Q. What frameworks support the integration of this compound into synergistic therapies for multi-metal detoxification?

- Methodological Answer :

- Combinatorial Screens : Test this compound with ancillary chelators (e.g., deferiprone) in vitro. Apply Chou-Talalay synergy analysis to calculate combination indices .

- Mechanistic Studies : Use synchrotron X-ray fluorescence (SXRF) to map co-localization of metals and chelators in tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.